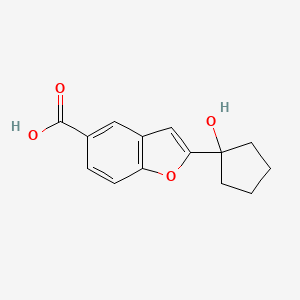

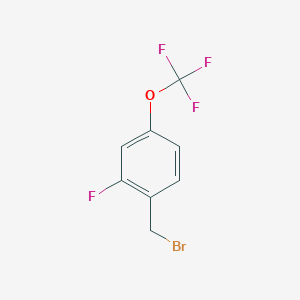

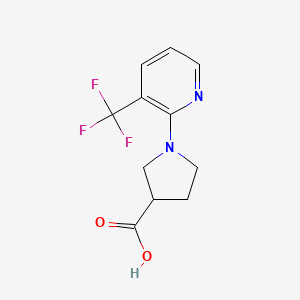

2-Fluoro-4-(trifluoromethoxy)benzyl bromide

説明

2-Fluoro-4-(trifluoromethoxy)benzyl bromide is an organic fluorinated building block . It is used as a synthetic intermediate in the preparation of various compounds. For instance, it is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities. It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .

Synthesis Analysis

The synthesis of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide involves nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . This method demonstrates broad scope and good functional group compatibility .Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide is C8H5BrF4O . Its molecular weight is 273.02 g/mol . The InChI code is 1S/C8H5BrF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 .Chemical Reactions Analysis

Polymerizations of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide, via Friedel-Crafts polymerization using aluminum chloride as a catalyst, have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide include a molecular weight of 273.02 g/mol , a topological polar surface area of 9.2 Ų , and a complexity of 185 . It has a rotatable bond count of 2 and a hydrogen bond acceptor count of 5 .科学的研究の応用

Organofluorine Synthesis

A key application is in the synthesis of a variety of new organofluorine compounds through consecutive treatments involving sec-butyllithium and electrophilic reagents, demonstrating the compound's role as a versatile intermediate. The ortho-substituted derivatives are produced in excellent yields, showcasing the compound's utility in accessing previously inaccessible chemical spaces (Castagnetti & Schlosser, 2001).

Catalytic Reactions

In catalytic processes, the compound finds application in palladium-catalyzed trifluoroethylation of organoboronic acids and esters. This method offers an alternative approach for introducing (2,2,2-trifluoroethyl)arenes into molecules, a transformation with significant potential in medicinal chemistry and related fields, due to the lipophilic and electron-withdrawing nature of the CF3 group (Zhao & Hu, 2012).

Nucleophilic Fluorination

Another application is demonstrated through its role in nucleophilic fluorination reactions. A study shows how tetrabutylammonium triphenyldifluorosilicate, when reacted with 2,4-dinitro(trifluoromethoxy)benzene under specific conditions, generates a trifluoromethoxide anion capable of substituting activated bromides and alkyl iodides to form aliphatic trifluoromethyl ethers (Marrec et al., 2010).

Fluoride Reagents Development

Further research into the development of fluoride reagents using 1,3-diarylimidazolium-based fluoride demonstrates the compound's contribution to overcoming challenges in the nucleophilic fluorination of various organic substrates. This demonstrates its importance in developing stable, efficient reagents for fluorination processes (Alič et al., 2022).

Pharmaceutical Intermediates Synthesis

Lastly, its role in the synthesis of pharmaceutical intermediates is evident in the preparation of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, highlighting the compound's utility in developing practical, environmentally friendly methods for synthesizing key pharmaceutical components (Tong-bin, 2012).

Safety And Hazards

特性

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXMTHLJHXYXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(trifluoromethoxy)benzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)

![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)

![3-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1399710.png)

![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)